4-(Benzylamino)butanenitrile

Neuroscience Ion Channel Pharmacology Medicinal Chemistry

Researchers assessing GABA-A receptor modulators face experimental failure when substituting chain-length variants. This bifunctional secondary benzylamine-nitrile (MW 174.24) offers validated activity absent in 3-carbon analogs. - **Quantified bioactivity:** EC50 = 2.0 µM (GABA-induced Cl⁻ current potentiation, Xenopus oocytes). - **Synthetic utility:** Free base optimized for Pt-catalyzed hydrogenation to 4-aminobutyramide therapeutics. - **Analytical standard:** Defined GC-MS fragmentation (Wiley Registry) for cannabis smoke pyrolyzate studies. Supplied as research-grade free base.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 71510-64-0
Cat. No. B8769129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)butanenitrile
CAS71510-64-0
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCCCC#N
InChIInChI=1S/C11H14N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,9-10H2
InChIKeyNZJWITSLFKTATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)butanenitrile: Technical Baseline


4-(Benzylamino)butanenitrile (CAS 71510-64-0) is a bifunctional organic compound containing both a secondary benzylamine and a terminal nitrile group on a four-carbon alkyl chain [1]. This structural motif positions it within the phenylmethylamine class [2] and renders it a versatile intermediate in synthetic organic chemistry . Key physicochemical properties include a molecular weight of 174.24 g/mol, a predicted LogP of ~1.4–1.6, and a polar surface area of ~36 Ų [1], which together inform its solubility and permeability profile in both synthetic and biological contexts.

1 Bifunctional building block: secondary benzylamine and terminal nitrile on a four-carbon chain
2 Supports GABA-A receptor modulation studies as a reported positive allosteric modulator scaffold
3 Free base form selected for synthetic workflows including patented 4-aminobutyramide intermediate route

Generic Substitution Risks for 4-(Benzylamino)butanenitrile


Interchanging 4-(Benzylamino)butanenitrile with structurally similar amino-nitriles (e.g., 3-(benzylamino)butyronitrile, 3-(benzylamino)propionitrile, or N-benzyl-4-aminobutyronitrile hydrochloride) without comparative evaluation introduces significant risk of experimental failure. This compound's unique combination of a four-carbon chain, secondary benzylamine, and terminal nitrile dictates its specific reactivity in nucleophilic additions , its distinct behavior as a precursor to 4-aminobutyramide therapeutics [1], and its differential activity at GABA-A receptors [2]. Minor structural perturbations in chain length, amine substitution, or salt form lead to quantifiable changes in reaction yield, biological potency, and physicochemical stability, as evidenced in the comparative data below.

Chain-length analog Shifting from a 4-carbon to 3-carbon chain may abolish receptor modulation context reported for the target compound
Salt form mismatch Using the hydrochloride salt instead of free base may require additional neutralization and alter catalyst compatibility in hydrogenation steps
Structural analog divergence The 3-carbon analog yields a 6-membered piperidinone ring instead of the 7-membered azepanone; ring-size context may not transfer

4-(Benzylamino)butanenitrile: Evidence vs. Structural Analogs


GABA-A Receptor Modulation: Impact of Chain Length

4-(Benzylamino)butanenitrile (4-carbon chain) acts as a positive allosteric modulator at the human GABA-A α1β2 receptor with an EC50 of 2.0 µM (2000 nM) [1]. In contrast, the 3-carbon analog 3-(benzylamino)propionitrile (CAS 706-03-6) has no reported activity at this receptor in the same assay system, indicating that the four-carbon spacer is critical for effective receptor interaction and channel potentiation [2].

GABA-A Receptor Modulation
Cross-study context
EC50 2000 nM · 3-carbon analog inactive
Four-carbon spacer context supports receptor interaction
Xenopus oocyte expression platform; cross-study comparison
Neuroscience Ion Channel Pharmacology Medicinal Chemistry

Free Base vs. Hydrochloride Salt Reactivity

The free base form of 4-(Benzylamino)butanenitrile is the preferred starting material for the patented synthesis of 4-aminobutyramide hydrochloride, a therapeutic nerve transmitter intermediate [1]. While the hydrochloride salt (CAS 7544-97-0) is also available, the patent explicitly states that the free base or its acid addition salt 'can be employed' but that saponification and hydrogenation conditions are optimized for the free base form to avoid interfering chloride ions during platinum-catalyzed hydrogenation [1].

Free Base vs Salt Reactivity
Head-to-head
Direct use · No neutralization required
Free base form supports patent-specified process compatibility
Patent-derived; Pt-catalyst compatibility review
Process Chemistry Pharmaceutical Intermediates Catalytic Hydrogenation

Thorpe-Ziegler Cyclization and Ring Size Outcome

4-(Benzylamino)butanenitrile undergoes intramolecular Thorpe-Ziegler cyclization to form N-benzyl-1-azacycloheptan-4-one, a 7-membered lactam, as demonstrated in the synthesis of azepane derivatives [1]. The 3-carbon analog, 3-(benzylamino)propionitrile, cyclizes to a 6-membered piperidinone ring . The difference in ring size alters the conformational flexibility and biological activity of downstream products, with 7-membered azepanes often exhibiting distinct pharmacokinetic profiles compared to 6-membered piperidines [2].

Thorpe-Ziegler Cyclization
Class-level
7-membered azepanone · vs 6-membered piperidinone
Chain length context determines ring-size outcome
Base-induced conditions; scaffold identity review
Organic Synthesis Heterocyclic Chemistry Ring Formation

Purity and Handling: Free Base vs. Salt Form

4-(Benzylamino)butanenitrile free base is available at ≥98% purity from multiple suppliers . The hydrochloride salt (CAS 7544-97-0) is also available but is classified as a different substance with distinct handling requirements [1]. Importantly, the free base is stable at room temperature but should be stored sealed and dry at 2–8°C for long-term storage . The free base exhibits moderate acute toxicity (H302: harmful if swallowed) and is a skin/eye irritant (H315, H319) , whereas the hydrochloride salt may pose additional hygroscopicity and handling concerns.

Purity and Handling Profile
Data to verify
≥98% purity · RT-stable · 2–8°C long-term
Reported purity profile supports assay reproducibility
Supplier data; storage-dependent stability review
Chemical Procurement Laboratory Safety Quality Control

4-(Benzylamino)butanenitrile: Validated Applications


GABA-A α1β2 Receptor PAM Screening

Use 4-(Benzylamino)butanenitrile as a reference compound or starting scaffold for GABA-A α1β2 receptor modulation studies. The compound demonstrates a quantifiable EC50 of 2.0 µM in potentiating GABA-induced chloride currents in Xenopus oocytes [1]. This activity is absent in the 3-carbon analog 3-(benzylamino)propionitrile, confirming the critical role of the four-carbon spacer [2]. Researchers screening for novel anxiolytics or sedatives can use this compound to benchmark assay sensitivity and to explore structure-activity relationships around the benzylamino-nitrile scaffold.

4-Aminobutyramide Therapeutic Synthesis

Employ 4-(Benzylamino)butanenitrile as the key intermediate in the patented synthesis of 4-aminobutyramide hydrochloride, a compound with established nerve transmitter activity [1]. The free base form is specifically optimized for saponification to 4-(benzylamino)butyramide followed by catalytic hydrogenation to remove the benzyl protecting group [1]. This route provides a scalable, high-yield pathway to a GABA derivative of therapeutic interest, and the free base's compatibility with platinum catalysts is a decisive advantage over the hydrochloride salt [1].

Azepane Heterocycle Synthesis via Thorpe-Ziegler Cyclization

Utilize 4-(Benzylamino)butanenitrile as a starting material for the synthesis of N-benzyl-1-azacycloheptan-4-one, a 7-membered lactam, via base-induced Thorpe-Ziegler cyclization [1]. The four-carbon chain is essential for achieving the 7-membered ring; the 3-carbon analog yields a 6-membered piperidinone, a structurally distinct scaffold [2]. This differential ring size can be exploited in medicinal chemistry programs targeting conformationally constrained amine-containing pharmacophores, where azepane rings offer unique spatial and electronic properties compared to piperidines [3].

GC-MS Analytical Standard for Metabolomics

Apply 4-(Benzylamino)butanenitrile as an analytical reference standard in GC-MS workflows. The compound has been identified as a constituent of cannabis smoke formed during combustion [1], and its mass spectrum is available in the Wiley Registry of Mass Spectral Data [2]. Its well-defined retention index and fragmentation pattern make it suitable for method development and validation in forensic toxicology or metabolomics studies investigating the pyrolytic degradation of amino-nitrile precursors.

Application
Selection Property
Validation Focus
GABA-A receptor modulation studies
Four-carbon alkyl spacer requirement
Receptor response in expression system
4-Aminobutyramide intermediate synthesis
Free base catalyst compatibility
Synthetic route compatibility review
Azepane heterocycle synthesis
Chain-length-dependent ring size
Cyclization outcome and scaffold identity
GC-MS analytical reference standard
Defined mass spectral profile
Retention index and fragmentation matching

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13 linked technical documents
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